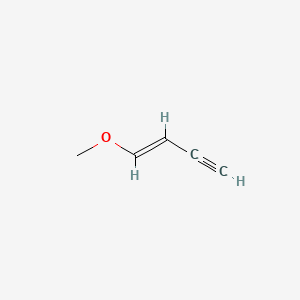
1,2,6,7-Diepoxyheptane
Übersicht
Beschreibung
1,2,6,7-Diepoxyheptane is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,2,6,7-Diepoxyheptane involves a one-pot method. The process starts with an epoxidation reaction at a low temperature, where 10.67g of 1,6-heptadiene is added to the reactor. Then, m-chloroperoxybenzoic acid solution is added dropwise, controlling the drop acceleration to keep the system temperature at about 8°C. The reaction is carried out at a low temperature for 3 hours, then the temperature is raised to 22°C, and the reaction is continued for 12 hours .
Molecular Structure Analysis
The molecular structure of 1,2,6,7-Diepoxyheptane is represented by the SMILES notation: C(CC1CO1)CC2CO2 .
Physical And Chemical Properties Analysis
1,2,6,7-Diepoxyheptane has a boiling point of approximately 177.6°C and a density of 0.9805 (rough estimate). Its refractive index is estimated to be 1.4500 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Tetrahydrofurans
The cyclization of di- and triepoxides like 1,2,6,7-diepoxyheptane is a key method for synthesizing 2,5-substituted tetrahydrofurans (THFs), which are common structural motifs in natural products and pharmaceutical ingredients. This process has been demonstrated to be efficient and versatile in creating complex organic structures in a single step (Florence & Cadou, 2008).
2. Molecular 'Lego' Sets for Macropolycyclic Compounds
1,2,6,7-Diepoxyheptane and related compounds are used in Diels-Alder reactions to form macropolycyclic compounds. These reactions are highly diastereoselective and result in novel structures with potential applications in creating new materials or pharmaceuticals (Ellwood et al., 2010).
3. Catalytic Cyclocarbonylation
The compound also finds use in catalytic cyclocarbonylation processes. For example, the carbonylation of related dienes with a ruthenium catalyst forms seven- and eight-membered lactones, indicating its potential in organic synthesis and pharmaceutical development (Yoneda et al., 2001).
4. Combinatorial Synthesis of Polycyclic Compounds
It is utilized in tandem Diels-Alder additions for the combinatorial synthesis of polycyclic compounds, including anthracyclinones. This showcases its utility in synthesizing complex organic molecules that could have pharmaceutical applications (Vogel, 2007).
5. Transition Metal Catalysts
1,2,6,7-Diepoxyheptane derivatives serve as ligands for transition metal catalysts, aiding in asymmetric chemical reactions. This application is crucial in developing enantioselective synthesis processes, vital in pharmaceutical chemistry (Hayashi et al., 2003).
Safety and Hazards
Safety measures for handling 1,2,6,7-Diepoxyheptane include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
2-[3-(oxiran-2-yl)propyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1(2-6-4-8-6)3-7-5-9-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBCQNZFMNNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962508 | |
| Record name | 2,2'-(Propane-1,3-diyl)bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6,7-Diepoxyheptane | |
CAS RN |
4247-19-2 | |
| Record name | 1,2,6,7-Diepoxyheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004247192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Propane-1,3-diyl)bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6,7-DIEPOXYHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYR8YME5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Methyl-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B1617355.png)

